molecular formula C6H7ClN4O B12798363 2-Amino-6-chloropyridine-4-carbohydrazide CAS No. 28056-06-6

2-Amino-6-chloropyridine-4-carbohydrazide

Cat. No.: B12798363
CAS No.: 28056-06-6
M. Wt: 186.60 g/mol
InChI Key: OAOMXEJFYBPNEX-UHFFFAOYSA-N
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Description

2-Amino-6-chloropyridine-4-carbohydrazide (CAS 28056-06-6) is a chemical compound with the molecular formula C6H7ClN4O and a molecular weight of 186.601 g/mol . It is a pyridine-based carbohydrazide derivative that serves as a versatile intermediate and building block in organic synthesis and medicinal chemistry research. Pyridine and hydrazide derivatives are prominent scaffolds in drug discovery, known for their wide range of biological activities. Research on similar structures has shown that such compounds can be utilized in the synthesis of complex molecules with potential antimicrobial properties . Furthermore, the 2-aminopyridine moiety is a key structural component in the development of pharmaceutical agents and is frequently studied in the context of supramolecular chemistry and cocrystal formation to modify the physical properties of active ingredients . As a reagent, it can be used to generate libraries of novel compounds for high-throughput screening in various therapeutic areas. Researchers value this compound for its functional groups that allow for further chemical modifications. Handle with care, as related aminopyridine compounds have shown toxicological effects in laboratory studies . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28056-06-6

Molecular Formula

C6H7ClN4O

Molecular Weight

186.60 g/mol

IUPAC Name

2-amino-6-chloropyridine-4-carbohydrazide

InChI

InChI=1S/C6H7ClN4O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H2,8,10)(H,11,12)

InChI Key

OAOMXEJFYBPNEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Cl)C(=O)NN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 Chloropyridine 4 Carbohydrazide

Primary Synthesis Routes for 2-Amino-6-chloropyridine-4-carbohydrazide

While specific literature detailing the direct synthesis of this compound is not extensively documented, its preparation can be inferred from standard and well-established synthetic protocols for analogous compounds. The most logical and direct route involves the hydrazinolysis of a corresponding ester or acyl chloride derivative of 2-amino-6-chloropyridine-4-carboxylic acid.

A plausible and widely practiced method for the synthesis of carbohydrazides is the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate (B1144303). This reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be heated to drive the reaction to completion. Therefore, the primary synthetic route to this compound would likely involve the following steps:

Esterification of 2-amino-6-chloropyridine-4-carboxylic acid to its corresponding methyl or ethyl ester.

Hydrazinolysis of the resulting ester with hydrazine hydrate to yield the final product, this compound.

This method is advantageous due to the relatively mild conditions and the high yields often associated with the formation of hydrazides from esters.

Precursor and Intermediate Synthesis Relevant to this compound

The synthesis of the target carbohydrazide (B1668358) is fundamentally dependent on the availability of its precursors. The following sections detail the preparation of key intermediates.

Synthesis of 2-Amino-6-chloropyridine (B103851) as a Key Intermediate

2-Amino-6-chloropyridine is a crucial building block for numerous more complex pyridine (B92270) derivatives. Several synthetic strategies for its preparation have been reported, with the choice of method often depending on the desired scale and purity.

One common approach starts from the readily available 2,6-dichloropyridine (B45657). The direct substitution of a chlorine atom with an amino group via reaction with ammonia (B1221849) requires high temperatures (around 200 °C) and pressure, making it less suitable for standard laboratory conditions.

A more practical method involves the reduction of 2-hydrazino-6-chloropyridine. This intermediate is easily prepared in high yield by reacting 2,6-dichloropyridine with hydrazine hydrate under mild conditions. The subsequent reduction of the hydrazino group to an amino group can be achieved through various methods. While catalytic hydrogenation can be used, it often leads to the formation of the dehalogenated by-product, 2-aminopyridine (B139424). A more effective method is the reduction with hydrazine hydrate in the presence of a Raney nickel catalyst at elevated temperatures (around 90 °C), which provides the desired 2-amino-6-chloropyridine in good yield and purity.

Another, albeit more laborious, route involves the conversion of 2-hydrazino-6-chloropyridine to 2-azido-6-chloropyridine, followed by reduction with sodium borohydride (B1222165) to afford a very pure product.

Starting MaterialReagentsProductKey ConditionsReference
2,6-DichloropyridineHydrazine hydrate2-Hydrazino-6-chloropyridineReflux
2-Hydrazino-6-chloropyridineHydrazine hydrate, Raney Nickel2-Amino-6-chloropyridine90 °C
2-Hydrazino-6-chloropyridineSodium nitrite, then Sodium borohydride2-Amino-6-chloropyridine-
2,6-DichloropyridineAmmonia2-Amino-6-chloropyridine200 °C, pressure

Preparation of 2-Chloro-6-hydrazinoisonicotinic Acid Hydrazide and Related Scaffolds

The synthesis of di-functionalized pyridines such as 2-chloro-6-hydrazinoisonicotinic acid hydrazide is a nuanced process due to the differing reactivity of the functional groups. Research on the closely related 6-hydrazinonicotinic acid hydrazide demonstrates the chemoselective reactions possible with such molecules. researchgate.netsemanticscholar.org This compound possesses two distinct nucleophilic centers: a hydrazine and a hydrazide moiety. semanticscholar.org

The synthesis of 6-hydrazinonicotinic acid hydrazide itself serves as a model. The reaction of this di-nucleophile with aldehydes occurs chemoselectively at the more reactive hydrazine group to form 6-[(2-arylidene)hydrazinyl]nicotinohydrazides. researchgate.netsemanticscholar.org This suggests that for the synthesis of 2-chloro-6-hydrazinoisonicotinic acid hydrazide, a similar strategy starting from a di-chloro precursor could be envisioned, where one chlorine atom is selectively displaced by hydrazine.

A plausible route to 2-chloro-6-hydrazinoisonicotinic acid hydrazide would involve the reaction of 2,6-dichloroisonicotinic acid or its ester with hydrazine hydrate. The reaction conditions would need to be carefully controlled to favor the substitution of one chlorine atom and the conversion of the carboxylic acid/ester to the hydrazide.

Synthetic Pathways Involving 2-Chloropyridine-4-carbohydrazide

The synthesis of 2-chloropyridine-4-carbohydrazide, an isomer of the main topic of this article, can be achieved through the hydrazinolysis of the corresponding ester. For instance, methyl 4-chloropicolinate can be treated with hydrazine hydrate in a solvent like methanol (B129727) to yield the desired 4-chloro-pyridine-2-carboxylic acid hydrazide. chemicalbook.comchemicalbook.com This reaction is a standard procedure for converting esters to hydrazides.

The resulting hydrazide can then be used in further synthetic transformations. For example, it can undergo diazotization followed by other reactions to introduce different functional groups on the pyridine ring. chemicalbook.com

Derivations from 2,6-Dichloropyridine for Related Amino-Pyridine Structures

As previously mentioned, 2,6-dichloropyridine is a versatile precursor for a variety of substituted pyridines. The differential reactivity of the two chlorine atoms allows for sequential substitutions.

One of the most common transformations is the reaction with hydrazine hydrate to form 2-hydrazino-6-chloropyridine. This reaction proceeds under relatively mild conditions and gives a high yield of the monosubstituted product. This intermediate can then be used to introduce an amino group, as detailed in section 2.2.1.

Furthermore, the remaining chlorine atom in 2-amino-6-chloropyridine can be a site for further functionalization through nucleophilic substitution reactions, although this often requires more forcing conditions.

Chemical Derivatization and Reaction Pathways of this compound

The carbohydrazide functional group is a versatile moiety that can undergo a wide range of chemical transformations, allowing for the synthesis of a diverse array of heterocyclic compounds. While specific derivatization of this compound is not extensively reported, its reactivity can be predicted based on the known chemistry of other pyridine carbohydrazides.

A primary reaction of carbohydrazides is the condensation with aldehydes and ketones to form the corresponding hydrazones. nih.gov This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further cyclization reactions.

These hydrazone intermediates can be cyclized to form various five-membered heterocycles. For example, reaction with acetic anhydride (B1165640) can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. Reaction with α,β-unsaturated ketones can yield pyrazoline derivatives. semanticscholar.org

The amino group on the pyridine ring also offers a site for derivatization, such as acylation or Schiff base formation, although the reactivity might be influenced by the electronic effects of the other substituents on the ring.

Reaction TypeReagentsResulting StructureReference
Hydrazone FormationAldehydes/KetonesSchiff Base (Hydrazone) nih.gov
CyclizationAcetic Anhydride1,3,4-Oxadiazole ring-
Cyclizationα,β-Unsaturated KetonesPyrazoline ring semanticscholar.org

Condensation Reactions of the Hydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) is a versatile precursor for the synthesis of numerous derivatives, primarily through condensation reactions involving the terminal amino group. This reactivity is central to the construction of larger, more complex molecular architectures.

The most common transformation of the carbohydrazide moiety is its condensation with aldehydes and ketones to form the corresponding hydrazones, which are a subclass of Schiff bases characterized by the R₂C=NNHC(=O)R' structure. nih.govnih.govmdpi.com This reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a suitable solvent like ethanol. nih.govajgreenchem.com The resulting hydrazones are valuable intermediates for further synthetic modifications and often exhibit a range of biological activities themselves. nih.gov

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to yield the stable C=N double bond of the hydrazone. mdpi.com A wide variety of aromatic and heterocyclic aldehydes can be employed in this reaction. mdpi.com

Table 1: Representative Examples of Hydrazone Synthesis from Hydrazides and Aldehydes This table presents generalized conditions for hydrazone formation based on reactions with analogous hydrazides, as specific data for this compound is not available.

Hydrazide ReactantAldehyde ReactantSolventCatalystProduct (Hydrazone)Reference
Isonicotinic hydrazide4-Hydroxy-3-methoxy-benzaldehydeEthanolAcetic Acid(E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide nih.gov
Nicotinic hydrazide2,3-DihydroxybenzaldehydeMethanolNone specified(E)-N'-(2,3-dihydroxybenzylidene)nicotinohydrazide nih.gov
Pyridine-2,6-dicarboxamide bis-hydrazide4-(Dimethylamino)benzaldehydeEthanolAcetic AcidCorresponding bis-Schiff base mdpi.com

The hydrazone derivatives of this compound serve as key intermediates for the synthesis of various five- and six-membered heterocyclic rings.

Thiazolidinones: One of the prominent cyclization reactions involves the conversion of hydrazones into 4-thiazolidinones. This is typically achieved by reacting the hydrazone with thioglycolic acid (mercaptoacetic acid). The reaction often requires a dehydrating agent or is carried out in a solvent that allows for the removal of water, such as refluxing in 1,4-dioxane (B91453) with a pinch of anhydrous ZnCl₂. nih.gov The resulting 4-thiazolidinone (B1220212) ring is a well-known pharmacophore in medicinal chemistry. nih.gov

Triazoles: The carbohydrazide moiety is also a precursor for the formation of 1,2,4-triazole (B32235) rings. A common method involves the initial conversion of the carbohydrazide to a thiosemicarbazide (B42300) by reaction with a thiocyanate (B1210189) or by reacting the corresponding hydrazone with a source of sulfur and a cyclizing agent. For instance, refluxing a hydrazide with an isothiocyanate can lead to a thiosemicarbazide, which can then be cyclized under basic conditions to form a 1,2,4-triazole-3-thione. nih.gov Another approach involves the reaction of hydrazides with reagents like formic acid or carbon disulfide to construct the triazole ring. nih.gov

Reactions Involving the Amino Group

The 2-amino group on the pyridine ring is a nucleophilic center that can participate in various substitution and condensation reactions. Its reactivity allows for the introduction of diverse substituents at this position. For example, the amino group can be acylated by reacting with acid chlorides or anhydrides. It can also undergo condensation with carbonyl compounds to form Schiff bases, although the hydrazide moiety is generally more reactive for this transformation. Diazotization of the amino group followed by Sandmeyer-type reactions could potentially be used to introduce other functional groups, though this may be complicated by the presence of the other reactive sites.

Modifications at the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Coupling Reactions)

The chlorine atom at the C6 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles on the ring, particularly at the C2 and C6 positions. nih.govnih.gov The chloro group can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. youtube.comresearchgate.net These reactions are often performed at elevated temperatures and may be facilitated by a base. youtube.com The rate of substitution is influenced by the electronic nature of other substituents on the ring; electron-withdrawing groups typically enhance the reaction rate. researchgate.net For instance, amines are effective nucleophiles for this type of substitution on chloropyridines. youtube.com

Coupling Reactions: The chloro substituent is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of carbon-carbon bonds by coupling the chloropyridine core with various aryl or vinyl boronic acids or their esters. nih.govresearchgate.netmdpi.com A typical catalytic system for the Suzuki coupling of chloropyridines involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a palladium(II) precursor and a phosphine (B1218219) ligand, along with a base like K₃PO₄ or KF. nih.govmdpi.com This methodology provides a powerful tool for constructing biaryl structures. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-heterocycles This table illustrates typical conditions for Suzuki coupling based on analogous chloropyridines and chloropyrimidines, as specific data for this compound is not available.

Chloro-heterocycleBoronic AcidCatalystBaseSolventProductReference
Solid-supported chloropyrimidinePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHFCorresponding aryl-pyrimidine nih.gov
2-ChloropyrazinePhenylboronic acid[Pd(L)(PPh₃)]K₂CO₃H₂O/Toluene2-Phenylpyrazine researchgate.net
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-DioxaneCorresponding biaryl product mdpi.com

Reduction Reactions of the Carbohydrazide Functionality

The carbohydrazide group can undergo reduction, although the specific outcome depends on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce amides and related functional groups to the corresponding amines. By analogy, LiAlH₄ would likely reduce the carbohydrazide to a (2-amino-6-chloropyridin-4-yl)methanamine, though cleavage of the N-N bond might also occur.

Alternatively, the hydrazide can be viewed as a derivative of a hydrazine. The reduction of hydrazino groups to amino groups is a known transformation. For example, 2-hydrazino-6-chloropyridine has been reduced to 2-amino-6-chloropyridine using hydrazine hydrate with a Raney Nickel catalyst. It is conceivable that under specific catalytic hydrogenation conditions, the N-N bond of the carbohydrazide could be cleaved to yield 2-amino-6-chloropicolinamide and ammonia, or further reduced. However, catalytic hydrogenation also carries the risk of dehalogenation (removal of the chloro substituent).

General Functional Group Interconversions and Mechanistic Studies

The strategic manipulation of the three functional groups on the this compound scaffold allows for a wide range of functional group interconversions (FGIs). The relative reactivity often allows for selective transformations. For instance, the high nucleophilicity of the terminal -NH₂ of the hydrazide allows for selective condensation with aldehydes and ketones without affecting the less reactive 2-amino group on the pyridine ring.

Mechanistically, the SNAr reaction at the C6 position proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate, and thus the reaction rate, is influenced by the ability of the pyridine ring and other substituents to delocalize the negative charge.

The formation of heterocyclic systems from the hydrazide moiety involves intramolecular cyclization reactions, which are often driven by the formation of stable five- or six-membered rings. These transformations highlight the utility of this compound as a versatile building block in synthetic organic chemistry.

Spectroscopic and Structural Characterization Techniques for 2 Amino 6 Chloropyridine 4 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the vibrational modes within a molecule. The analysis of the vibrational spectra of 2-Amino-6-chloropyridine-4-carbohydrazide and related structures provides a wealth of information. The Fourier transform infrared (FT-IR) and FT-Raman spectra of the related compound 2-amino-6-chloropyridine (B103851) (2A6CP) have been recorded in the regions of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. iiste.org

The vibrational spectra of this compound are characterized by distinct bands corresponding to its principal functional groups.

Amino (NH₂) Group Vibrations: The amino group typically exhibits asymmetric and symmetric stretching vibrations. In related amino-pyridines, these N-H stretching modes are observed in the high-frequency region of the spectrum. For instance, in 2-aminopyridine (B139424), the asymmetric and symmetric stretching vibrations are found at 3442 cm⁻¹ (FTIR) and 3300 cm⁻¹ (Raman). researchgate.net

Pyridine (B92270) Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations. nih.gov The C-H stretching vibrations of the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The ring stretching modes, which involve the C-C and C-N bonds within the ring, usually appear in the 1600-1400 cm⁻¹ range. researchgate.net The ring breathing mode, a symmetric vibration of the entire pyridine ring, is a characteristic feature and is often observed around 990-1030 cm⁻¹. researchgate.net

Carbohydrazide (B1668358) Group Vibrations: The carbohydrazide moiety (-CONHNH₂) introduces several characteristic vibrations. The C=O stretching vibration of the amide group is typically a strong band in the IR spectrum, usually appearing in the range of 1680-1630 cm⁻¹. The N-H stretching vibrations of the hydrazide group are also prominent. Additionally, bending and wagging vibrations associated with the -NH and -NH₂ groups of the hydrazide are expected at lower frequencies.

C-Cl Vibrations: The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum, generally in the range of 800-600 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for 2-Amino-6-chloropyridine Derivatives

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)References
Amino (NH₂)Asymmetric Stretch3500 - 3400 researchgate.net
Symmetric Stretch3400 - 3300 researchgate.net
Pyridine RingC-H Stretch3100 - 3000 researchgate.net
C=C, C=N Stretch1600 - 1400 researchgate.net
Ring Breathing1030 - 990 researchgate.net
Carbonyl (C=O)Stretch1680 - 1630
C-ClStretch800 - 600

This table provides typical ranges and specific values may vary based on the specific derivative and experimental conditions.

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule. The presence of intramolecular hydrogen bonding, for example between the amino group and the hydrazide moiety, or between the hydrazide protons, can be inferred from shifts in the N-H and C=O stretching frequencies. Rotational isomerism around the C-C and C-N single bonds can lead to the appearance of different conformers, which may be distinguishable in the vibrational spectra, particularly at low temperatures. iu.edu.sa Computational studies, often using Density Functional Theory (DFT), are frequently employed in conjunction with experimental spectra to assign vibrational modes and to predict the most stable conformations of the molecule. iiste.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms in this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (splitting) of these protons provide information about their relative positions on the ring.

Amino Protons: The protons of the amino group (-NH₂) will appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Hydrazide Protons: The carbohydrazide group has two types of protons, -NH and -NH₂, which will also give rise to signals in the spectrum. Their chemical shifts are also sensitive to environmental factors.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Pyridine-H6.0 - 8.5Doublet, Singlet
Amino (-NH₂)VariableBroad Singlet
Hydrazide (-NH)VariableSinglet/Triplet
Hydrazide (-NH₂)VariableBroad Singlet

Actual chemical shifts and multiplicities depend on the specific solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give rise to a distinct signal in the spectrum.

Pyridine Carbons: The carbon atoms of the pyridine ring will have characteristic chemical shifts in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the chlorine (C-Cl) and the one attached to the amino group (C-NH₂) will have their chemical shifts significantly influenced by these substituents.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) in the carbohydrazide moiety will appear at a downfield chemical shift, typically in the range of δ 160-180 ppm.

Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)
Pyridine Carbons100 - 160
Carbonyl Carbon (C=O)160 - 180

These are general ranges and can be influenced by the solvent and other structural features.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, mass spectrometry would confirm the molecular weight and the presence of chlorine due to its characteristic isotopic pattern.

The fragmentation of the molecular ion would likely involve the cleavage of the bonds within the carbohydrazide side chain, such as the loss of the -NHNH₂ group or the entire carbohydrazide moiety. Cleavage of the pyridine ring is also possible, leading to smaller fragment ions. The analysis of these fragmentation patterns can help to confirm the proposed structure of the molecule.

Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights through its fragmentation pattern. For this compound (C₆H₇ClN₄O), the molecular weight would be confirmed by identifying the molecular ion peak (M⁺). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with peaks at m/z corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in their natural abundance ratio (approximately 3:1).

Electron impact (EI) ionization, a common method, would likely induce fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. Potential fragmentation pathways for this compound could involve the loss of the hydrazide group, cleavage of the C-C bond between the pyridine ring and the carbonyl group, or the elimination of small neutral molecules.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound (Note: This data is illustrative and not based on experimental results.)

m/z (mass-to-charge ratio) Proposed Fragment Fragment Structure
186/188[M]⁺[C₆H₇³⁵ClN₄O]⁺ / [C₆H₇³⁷ClN₄O]⁺
155/157[M - NH₂NH]⁺[C₆H₅³⁵ClN₂O]⁺ / [C₆H₅³⁷ClN₂O]⁺
127/129[M - CONHNH₂]⁺[C₅H₄³⁵ClN₂]⁺ / [C₅H₄³⁷ClN₂]⁺

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecule and its fragments. By comparing the experimentally measured exact mass to the calculated mass for a proposed formula, chemists can confirm the elemental composition. For this compound, HRMS would be used to verify the elemental formula C₆H₇ClN₄O.

Table 2: Predicted High-Resolution Mass Spectrometry Data (Note: This data is illustrative and not based on experimental results.)

Parameter Value
Elemental FormulaC₆H₇³⁵ClN₄O
Calculated Exact Mass186.0308
Measured Exact MassTo be determined experimentally
Mass Difference (ppm)To be determined experimentally

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including the exact connectivity of atoms and its conformational preferences in the solid state.

Analysis of Intramolecular Geometric Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Once the structure is solved, a detailed analysis of the intramolecular geometry can be performed. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would reveal important structural details, such as the planarity of the pyridine ring and the conformation of the carbohydrazide side chain. Any deviations from standard values could indicate electronic effects or steric strain within the molecule.

Investigation of Intermolecular Interactions in the Crystalline Lattice (e.g., Hydrogen Bonding)

The arrangement of molecules within the crystal, known as the crystal packing, is governed by intermolecular forces. For this compound, the presence of amino and hydrazide groups makes it a prime candidate for forming extensive hydrogen bonding networks. X-ray crystallography would identify the specific hydrogen bond donors (N-H groups) and acceptors (N atoms, O atom) and provide precise measurements of the distances and angles of these interactions. These hydrogen bonds are crucial in stabilizing the crystal lattice and influencing the physical properties of the solid. Other interactions, such as π-π stacking between pyridine rings, could also be identified.

Computational and Theoretical Chemistry Studies on 2 Amino 6 Chloropyridine 4 Carbohydrazide

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are central to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) are commonly employed to model the electronic structure and energy of molecules like 2-Amino-6-chloropyridine-4-carbohydrazide. researchgate.netnih.gov These calculations are typically performed using extensive basis sets, such as 6-311+G(d,p), to ensure a high degree of accuracy. researchgate.net

The first step in computational analysis is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its structure. The resulting optimized geometry provides a clear picture of the molecule's shape. The global minimum energy of the optimized structure is also determined, which for similar molecules has been calculated in Hartrees. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on theoretical calculations for analogous structures.)

Bond Lengths
Atom Pair Predicted Length (Å)
C=O 1.24
C-NH 1.36
N-NH2 1.41
C-Cl 1.75
C-N (pyridine) 1.34

Bond Angles

Atom Trio Predicted Angle (°)
O=C-NH 122.5
C-NH-NH2 119.0
C-C-Cl 118.0

Once the geometry is optimized, computational methods can predict various spectroscopic properties. Theoretical vibrational frequencies (Infrared and Raman) are calculated to help assign experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net For this compound, key predicted vibrational frequencies would include the N-H stretching of the amino and hydrazide groups, the C=O stretching of the carbonyl group, and the C-Cl stretching.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions (e.g., n→π* or π→π*). researchgate.net

Table 2: Predicted Vibrational and Electronic Spectroscopic Data for this compound (Note: These are representative values based on theoretical calculations for analogous structures.)

Spectroscopic Property Functional Group / Transition Predicted Value
IR Frequency (cm⁻¹) N-H Stretch (Amine) 3450 - 3300
IR Frequency (cm⁻¹) C=O Stretch (Amide) 1680 - 1650
IR Frequency (cm⁻¹) C-Cl Stretch 750 - 700
UV-Vis Absorption (nm) π→π* transition ~280

Molecular Electronic Structure and Reactivity Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com A small energy gap implies that the molecule can be easily excited and is therefore more chemically reactive. nih.gov

For this compound, the HOMO is expected to be primarily distributed over the electron-rich amino and hydrazide groups, while the LUMO would be localized on the pyridine (B92270) ring and the carbonyl group. The energy gap provides insight into the charge transfer that can occur within the molecule. nih.gov

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on theoretical calculations for analogous structures.)

Parameter Predicted Energy (eV)
HOMO -6.2
LUMO -2.1

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The map displays the electrostatic potential on the electron density surface, using a color scale. Regions of negative potential (typically red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential (red/yellow) is expected around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyridine ring and amino groups, indicating these are the primary sites for electrophilic interaction. The most positive potential (blue) would be located around the hydrogen atoms of the amino and hydrazide groups, marking them as the likely sites for nucleophilic interaction.

For this compound, significant stabilizing interactions are expected. These include the delocalization of lone pair (LP) electrons from the nitrogen and oxygen atoms into adjacent antibonding orbitals (π* or σ*), as well as π-electron delocalization within the pyridine ring. These hyperconjugative interactions are crucial for understanding the molecule's electronic structure and stability.

Table 4: Predicted NBO Analysis - Significant Donor-Acceptor Interactions in this compound (Note: These are representative interactions and stabilization energies based on theoretical calculations for analogous structures.)

Donor NBO Acceptor NBO Predicted Stabilization Energy E(2) (kcal/mol)
LP (N) of Amine π* (C-C) of Ring > 20
LP (O) of Carbonyl π* (C-N) of Hydrazide > 30

Analysis of Intermolecular Interactions (e.g., Atoms In Molecule (AIM), Reduced Density Gradient (RDG))

Computational methods such as Atoms In Molecule (AIM) and Reduced Density Gradient (RDG) are powerful tools for visualizing and understanding non-covalent interactions (NCI), which are crucial for molecular recognition, crystal packing, and biological activity.

Atoms In Molecule (AIM) Analysis: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions through the properties of bond critical points (BCPs). For this compound, AIM analysis would be expected to identify various intramolecular and intermolecular hydrogen bonds. The amino group (-NH2) and the hydrazide moiety (-CONHNH2) are both capable of acting as hydrogen bond donors, while the pyridine nitrogen, the carbonyl oxygen, and the chlorine atom can act as hydrogen bond acceptors. The presence and strength of these interactions would be quantified by the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs.

Reduced Density Gradient (RDG) Analysis: RDG is a method used to visualize weak and non-covalent interactions in real space. It is based on the relationship between the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density can reveal different types of interactions. For this compound, RDG analysis would likely show:

Strong attractive interactions (hydrogen bonds): Indicated by spikes in the negative sign(λ₂)ρ region, corresponding to the N-H···N, N-H···O, and N-H···Cl hydrogen bonds.

Van der Waals interactions: Represented by spikes in the region where sign(λ₂)ρ is close to zero.

Steric repulsion: Shown by spikes in the positive sign(λ₂)ρ region, for instance, within the pyridine ring.

In a study on a hydrazide derivative with a pyridine ring, Hirshfeld surface analysis, a related technique, revealed that H···H, C···H, O···H, and N···H contacts were the most significant intermolecular interactions, which is consistent with what would be expected for this compound. nih.gov

Reactivity Prediction and Theoretical Mechanistic Insights

Density Functional Theory (DFT) is a widely used method to calculate global and local reactivity descriptors that help in predicting the chemical behavior of a molecule. aps.org For this compound, these descriptors provide insights into its stability and reactivity.

Global Reactivity Descriptors: These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): A smaller energy gap implies higher reactivity. The presence of both electron-donating (amino) and electron-withdrawing (chloro, carbohydrazide) groups on the pyridine ring is expected to modulate this gap. A computational study on 2-Amino-5-chloropyridine showed a HOMO-LUMO gap of 4.921 eV, suggesting high reactivity. mahendrapublications.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. Molecules with a small energy gap are softer and more reactive.

Electronegativity (χ) and Chemical Potential (μ): These descriptors relate to the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.

Local Reactivity Descriptors (Fukui Functions): Fukui functions indicate the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen of the carbonyl group, are expected to be the primary sites for electrophilic attack. Conversely, the carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing chloro and carbohydrazide (B1668358) groups, would be susceptible to nucleophilic attack.

Table 1: Representative Global Reactivity Descriptors for a Structurally Similar Compound (2-Amino-5-chloropyridine) Data from a DFT study on a related compound to infer the properties of this compound.

DescriptorValue
HOMO Energy-6.245 eV
LUMO Energy-1.324 eV
Energy Gap (ΔE)4.921 eV
Ionization Potential (I)6.245 eV
Electron Affinity (A)1.324 eV
Global Hardness (η)2.460 eV
Global Softness (S)0.406 eV⁻¹
Electronegativity (χ)3.784 eV
Chemical Potential (μ)-3.784 eV
Electrophilicity Index (ω)2.916 eV

Source: Adapted from a computational study on 2-Amino-5-chloropyridine. mahendrapublications.com

Theoretical studies on the reaction mechanisms involving the carbohydrazide functional group often focus on its condensation reactions and cyclization to form various heterocyclic systems. For this compound, several reaction pathways can be envisaged.

The hydrazide moiety is a versatile functional group that can react with aldehydes and ketones to form hydrazones. The mechanism of this reaction involves the nucleophilic addition of the terminal amino group of the hydrazide to the carbonyl carbon, followed by dehydration.

Furthermore, theoretical studies on the hydrazinolysis of related compounds have shown that the reaction often proceeds through the addition of a hydrazine (B178648) molecule to a carbonyl or imine bond, followed by ring opening or cyclization. researchgate.netrsc.org In the case of this compound, reactions could be initiated at the carbohydrazide group, potentially leading to the formation of more complex heterocyclic structures like oxadiazoles (B1248032) or triazoles, which are common transformations for hydrazides.

The presence of the amino and chloro substituents on the pyridine ring will also influence the reactivity. The amino group activates the ring towards electrophilic substitution, while the chloro group is a leaving group in nucleophilic aromatic substitution reactions. Theoretical calculations of transition states for these potential reactions would be crucial to determine the most favorable reaction pathways and to predict the products.

Nonlinear Optical (NLO) Properties Studies

Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO). Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, often exhibit significant NLO properties.

In this compound, the amino group acts as an electron donor, while the chloro and carbohydrazide groups, along with the pyridine nitrogen, act as electron acceptors. This push-pull system, connected through the aromatic pyridine ring, suggests that the molecule could possess interesting NLO properties.

Computational DFT methods are frequently used to calculate the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com These parameters are key indicators of a material's NLO response.

A study on 5-(Trifluoromethyl)pyridine-2-thiol, another substituted pyridine, demonstrated that DFT calculations can predict significant first-order hyperpolarizability, suggesting its potential as an NLO material. journaleras.com It is reasonable to infer that this compound would also exhibit notable NLO properties due to its electronic structure.

Table 2: Calculated NLO Properties for a Representative Substituted Pyridine Data from a DFT study on a related compound to infer the properties of this compound.

PropertyValue (a.u.)Value (esu)
Dipole Moment (μ)2.152.15 x 10⁻¹⁸
Mean Polarizability (α)95.3414.13 x 10⁻²⁴
First Hyperpolarizability (β)127.531.10 x 10⁻³⁰

Source: Adapted from a computational study on a substituted pyridine derivative. The values are illustrative and would differ for the title compound.

Biological Activity and Structure Activity Relationship Sar Studies of 2 Amino 6 Chloropyridine 4 Carbohydrazide and Its Analogues

In Vitro Antimicrobial Potency

Derivatives of the pyridine (B92270) carbohydrazide (B1668358) framework have demonstrated a broad spectrum of antimicrobial activities, with specific structural modifications enhancing their efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal species. The antimicrobial potential is often linked to the toxophoric N-C=O linkage within the hydrazide structure. nih.gov

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus, Streptococcus pyogenes, Bacillus licheniformis)

Analogues of pyridine carbohydrazide have shown notable efficacy against Gram-positive bacteria. In one study, a derivative of pyridine-4-carbohydrazide featuring an octyl chain (Compound 6) demonstrated significant inhibitory activity against Staphylococcus aureus ATCC 29213, with a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.gov Another analogue with a butyl chain (Compound 4) also showed remarkable activity against clinical and ATCC strains of S. aureus. nih.gov

Furthermore, a series of Schiff base derivatives of 2-amino-4-chloropyridine (B16104) were tested against several Gram-positive strains. researchgate.net These compounds displayed variable activity, with some exhibiting significant antibacterial properties against Staphylococcus aureus, Bacillus cereus, and Bacillus licheniformis. researchgate.net For instance, a derivative with a 4-fluorophenyl substituent (Compound 3d) showed strong activity against all three, with MIC values of 5-6 μg/mL. researchgate.net Another derivative containing a 4-(trifluoromethyl)benzylidene group (Compound 3f) was also highly effective, particularly against S. aureus (MIC 4 μg/mL) and B. licheniformis (MIC 4 μg/mL). researchgate.net

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Acetobacter sp.)

The activity of these compounds extends to Gram-negative bacteria, a group known for its challenging outer membrane barrier. A pyridine-4-carbohydrazide derivative with a butyl chain (Compound 4) was found to have a significant antibacterial effect against Pseudomonas aeruginosa (ATCC 27853), with an MIC value (4 μg/mL) that was twofold more potent than the standard combination of ampicillin/cloxacillin. nih.govresearchgate.netnih.gov

The same series of 2-amino-4-chloropyridine Schiff bases were also evaluated against Gram-negative pathogens. researchgate.net The compounds' effectiveness varied, but several showed modest to good activity against Escherichia coli, Pseudomonas aeruginosa, and Acetobacter sp. researchgate.net The derivative with a 4-fluorophenyl group (Compound 3d) was again one of the most potent, with an MIC of 5 μg/mL against all three tested Gram-negative strains. researchgate.net Similarly, the compound with a 4-(trifluoromethyl)benzylidene substituent (Compound 3f) demonstrated good efficacy, with MICs of 6-7 μg/mL. researchgate.net However, studies on other pyridine-4-carbohydrazide derivatives have sometimes shown them to be inactive against Gram-negative bacteria, highlighting their selectivity for mycobacteria and Gram-positive strains. nih.govrsc.org

Activity against Fungal Species (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus, Penicillium expansum, Pichia anomola)

Several pyridine carbohydrazide analogues possess potent antifungal properties. A derivative with an octyl chain (Compound 6) was particularly effective against four multidrug-resistant (MDR) strains of Candida species, with MIC values ranging from 16 to 24 µg/mL and achieving up to 92.57% inhibition. nih.govresearchgate.netnih.gov This performance was noted as exceptional compared to the broad-spectrum antifungal drug fluconazole. nih.govnih.gov Research has indicated that pyridine-4-carbohydrazide derivatives generally exhibit strong antifungal potential, especially against C. albicans. nih.gov

In studies involving Schiff bases of 2-amino-4-chloropyridine, activity was observed against Penicillium expansum, Aspergillus flavus (a close relative of A. niger and A. clavatus), and Pichia anomola. researchgate.net The derivative featuring a 4-fluorophenyl group (Compound 3d) was highly active against all tested fungi, with MICs of 4-6 μg/mL. researchgate.net The most potent antifungal effect in this series was from a compound with a 4-(trifluoromethyl)benzylidene moiety (Compound 3f), which had an MIC of 2 μg/mL against P. expansum. researchgate.net

Determination of Minimum Inhibitory Concentrations (MICs)

The antimicrobial potency of 2-amino-6-chloropyridine-4-carbohydrazide analogues is quantified by determining their Minimum Inhibitory Concentrations (MICs). This is typically performed using the broth microdilution method, where various concentrations of the compounds are incubated with the microbial strains. nih.govresearchgate.net The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. rsc.org For fungal species, a modified broth dilution method including a small amount of agar (B569324) may be used. researchgate.net The results from these assays provide a quantitative measure of the compounds' efficacy and allow for direct comparison with standard antimicrobial drugs. nih.govresearchgate.net

Below is a table summarizing the MIC values for representative pyridine carbohydrazide analogues against various microbial strains.

CompoundMicroorganismStrain TypeMIC (µg/mL)Source
Analogue with octyl chain (Cmpd 6)Staphylococcus aureusGram-Positive2 nih.gov
Analogue with butyl chain (Cmpd 4)Pseudomonas aeruginosaGram-Negative4 nih.gov
Analogue with octyl chain (Cmpd 6)Candida glabrata (MDR)Fungus16 nih.gov
Schiff Base (3d, 4-fluoro)Staphylococcus aureusGram-Positive6 researchgate.net
Schiff Base (3d, 4-fluoro)Bacillus cereusGram-Positive5 researchgate.net
Schiff Base (3d, 4-fluoro)Bacillus licheniformisGram-Positive5 researchgate.net
Schiff Base (3d, 4-fluoro)Escherichia coliGram-Negative5 researchgate.net
Schiff Base (3d, 4-fluoro)Pseudomonas aeruginosaGram-Negative5 researchgate.net
Schiff Base (3d, 4-fluoro)Acetobacter sp.Gram-Negative5 researchgate.net
Schiff Base (3f, 4-CF3)Staphylococcus aureusGram-Positive4 researchgate.net
Schiff Base (3f, 4-CF3)Penicillium expansumFungus2 researchgate.net
Schiff Base (3f, 4-CF3)Pichia anomolaFungus5 researchgate.net

Structure-Activity Relationships for Antimicrobial Efficacy

The relationship between the chemical structure of pyridine carbohydrazide derivatives and their antimicrobial activity has been a key area of investigation. A significant finding is that incorporating lipophilic functionalities into the carbohydrazide framework can enhance biological activity by facilitating diffusion through the lipid-rich cell walls of microbes. nih.gov

Key SAR observations include:

Lipophilic Chain Length: The length of an attached alkyl chain can shift the spectrum of activity. An analogue with a shorter butyl chain showed superior antibacterial effects against P. aeruginosa, while a longer octyl chain resulted in potent antifungal activity against Candida species. nih.gov

Substituents on Phenyl Ring: In Schiff base derivatives of 2-amino-4-chloropyridine, the nature and position of substituents on the benzylidene ring are critical. Electron-withdrawing groups, such as fluoro (-F) and trifluoromethyl (-CF3), at the para-position of the phenyl ring were found to significantly enhance antimicrobial efficacy against both bacteria and fungi. researchgate.net This aligns with other studies on pyridine-4-carbohydrazide derivatives where para-substitution was found to be particularly effective for antibacterial potency. cmjpublishers.com

Presence of Heterocyclic Moieties: The introduction of other heterocyclic rings, such as thiazole (B1198619), or the presence of a hydroxyl group on the aromatic ring of hydrazide derivatives has been shown to enhance antimicrobial activity. nih.gov

General Lipophilicity: Increased lipophilicity is often correlated with higher antimicrobial potency, as it is believed to allow the compounds to more easily penetrate microbial cell membranes. jocpr.com

Antitubercular and Antimycobacterial Efficacy

Pyridine-4-carbohydrazide, also known as isoniazid (B1672263) (INH), is a cornerstone of first-line antituberculosis therapy, establishing a clear precedent for the antimycobacterial potential of this chemical family. nih.govnih.gov Research has focused on creating novel INH derivatives to enhance potency and overcome resistance.

Studies have shown that linking pyridine-4-carbohydrazide to other antimicrobial agents via oxocarboxylic acid linkers can produce derivatives with potent activity against Mycobacterium tuberculosis. nih.govrsc.org Many of these "mutual" amides exhibited significant antimycobacterial action, with MICs as low as ≤0.25 μM against the drug-susceptible H37Rv strain, outperforming the parent INH compound. nih.govrsc.orgrsc.org These compounds were also effective against M. kansasii (MICs ≤1 μM) and multidrug-resistant (MDR) strains at higher concentrations. nih.govrsc.org

Another successful approach involves creating hybrids of pyridine-4-carbohydrazide with other heterocyclic scaffolds like pyrazole (B372694). nih.gov A series of such compounds displayed excellent MICs against the H37Rv strain, ranging from 0.125 to 16 µg/mL. nih.gov The most potent compound in this series (6q) recorded an MIC of 0.125 µg/mL and also showed effectiveness against ethambutol (B1671381), streptomycin, and rifampicin-resistant M. tuberculosis strains. nih.gov This suggests that such derivatives operate via a mechanism that can circumvent common resistance pathways. nih.govnih.gov

Compound TypeMycobacterial StrainMICSource
Diphenyl ether & Biphenyl (B1667301) analogues of INHM. tuberculosis H37Rv≤0.25 µM nih.govrsc.org
Sulphonamide derivatives of INHM. tuberculosis H37Rv0.5 - 2 µM rsc.org
Diphenyl ether & Biphenyl analogues of INHM. kansasii≤1 µM nih.govrsc.org
Pyrazole-pyridine-4-carbohydrazide hybrid (6q)M. tuberculosis H37Rv0.125 µg/mL nih.gov
Pyrazole-pyridine-4-carbohydrazide hybrid (6q)Ethambutol/Streptomycin-resistant Mtb0.03 µg/mL nih.gov
Pyrazole-pyridine-4-carbohydrazide hybrid (6q)Rifampicin-resistant Mtb0.25 µg/mL nih.gov

Activity against Mycobacterium tuberculosis and Non-Tuberculous Strains

Derivatives of pyridine-4-carbohydrazide have demonstrated significant in vitro activity against various mycobacterial strains. Studies on novel "mutual" bioactive amides, which combine pyridine-4-carbohydrazide with other antimicrobial agents, have shown potent antimycobacterial effects. nih.gov Many of these derivatives exhibit minimum inhibitory concentrations (MICs) as low as ≤0.25 μM against drug-susceptible M. tuberculosis, outperforming the parent compound, isoniazid. nih.gov Diphenyl (thio)ether and biphenyl analogues have been noted as being particularly effective. nih.gov

The activity of these analogues extends to non-tuberculous mycobacteria (NTM). For instance, some derivatives have shown effectiveness against M. kansasii with MICs ≤1 μM. nih.gov However, their inhibitory action against M. avium has been found to be significantly lower. nih.gov The development of antimycobacterial drugs that are also effective against NTM is of growing importance due to the increasing incidence of atypical mycobacterioses. nih.gov

In one study, a series of 2-phenyl-N-(pyridin-2-yl)acetamides was screened, with one compound showing promising antimycobacterial activity against M. tuberculosis H37Ra with a MIC of 15.625 μg/mL. researchgate.net Another study on 6-oxo and 6-thio purine (B94841) analogs, which can be considered distant analogues, also identified compounds with moderate to good inhibitory activity against M. tuberculosis. nih.gov

Below is a table summarizing the antimycobacterial activity of selected pyridine-4-carbohydrazide analogues:

Compound TypeTarget StrainMICReference
Diphenyl (thio)ether & Biphenyl AnaloguesM. tuberculosis≤0.25 μM nih.gov
Pyridine-4-carbohydrazide AnaloguesM. kansasii≤1 μM nih.gov
Pyridine-4-carbohydrazide AnaloguesMDR-TB strains≥8 μM nih.gov
2-phenyl-N-(pyridin-2-yl)acetamide (Compound 12)M. tuberculosis H37Ra15.625 μg/mL researchgate.net
1,2,4-oxadiazole-pyranopyridine hybridM. tuberculosis H37Rv0.31 μM nih.gov

Investigation of Mechanisms to Overcome Drug Resistance

A key strategy in the design of new antimycobacterial agents is to overcome existing drug resistance mechanisms. For isoniazid-based compounds, resistance often arises from mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the prodrug isoniazid. One approach to circumvent this is the development of "mutual" bioactive amides or molecular hybrids that may have a dual-action mechanism. nih.govrsc.org By combining pyridine-4-carbohydrazide with other antimicrobial agents like sulphonamides, 4-aminosalicylic acid, or thiosemicarbazide (B42300), the resulting compounds may act on multiple targets, reducing the likelihood of resistance development. nih.gov

Some studies have explored the potential of these compounds to inhibit efflux pumps, a common mechanism of drug resistance in bacteria. For example, certain polycyclic amine derivatives have demonstrated synergistic activity with known efflux pump substrates, suggesting a possible role in efflux pump inhibition. nih.gov Another approach involves designing molecules that can bypass the need for KatG activation. For instance, some pyridine-based compounds have been designed to target different enzymes in the mycobacterial cell wall synthesis pathway or other essential cellular processes. nih.gov

Structure-Activity Relationships in Antimycobacterial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimycobacterial potency of this compound analogues. For pyridine-4-carbohydrazide derivatives, several key structural features have been identified that influence their activity. The linkage of the pyridine-4-carbohydrazide moiety to other antimicrobial agents via oxocarboxylic acids has been shown to significantly enhance efficacy against mycobacteria. nih.govrsc.org

The nature of the substituent on the pyridine ring and the hydrazide group plays a critical role. For instance, the presence of a chloro substituent in the pyridine ring has been reported to enhance the antimycobacterial activity of some compounds. researchgate.net In a series of pyrazole-clubbed pyridine-4-carbohydrazide derivatives, specific substitutions on the pyrazole ring led to compounds with excellent MICs, with the most potent compound showing a bactericidal effect and activity against ethambutol and streptomycin-resistant M. tuberculosis strains. nih.gov

Lipophilicity is another important factor. In some series of antimycobacterial compounds, an increase in lipophilicity has been correlated with increased activity. prolekare.cz For 2-aminothiazole (B372263) derivatives, optimal antimycobacterial activity was observed with a 2-pyridyl ring at position 4 of the thiazole scaffold and a substituted phenyl ring at the 2-amino position. nih.gov In N-pyridinylbenzamides, a nitrogen atom at position 1 of the pyridine ring was found to be important for antimycobacterial activity. researchgate.net

Anticancer and Cytotoxic Investigations

Analogues of this compound, particularly those containing the 2-aminopyridine (B139424) scaffold, have been investigated for their potential as anticancer agents.

In Vitro Antitumor Activity against Human Tumor Cell Lines (e.g., Leukemia, Melanoma, Lung, Colon, Brain, Ovary, Breast, Prostate, Kidney)

A variety of pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against a broad panel of human cancer cell lines. For example, a series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives demonstrated superior cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines compared to the standard anticancer drug 5-fluorouracil, with IC50 values in the range of 0.1–0.85 μM and 1.2–74.1 μM, respectively. uomanara.edu.iq

In another study, N-protected and deprotected amino acid derivatives of 2-aminopyridine showed potential antitumor activities against colorectal cancer cell lines HCT 116 and HT29, with an IC50 range of 3.7-8.1μM and 3.27-7.7 μM, respectively. benthamdirect.com Furthermore, some naphthyridine derivatives, which contain a fused pyridine ring system, were more potent than colchicine (B1669291) against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with one compound demonstrating IC50 values of 0.7, 0.1, and 5.1 µM, respectively. nih.gov

The following table presents the in vitro antitumor activity of selected aminopyridine analogues:

Compound TypeCell LineIC50 (μM)Reference
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesProstate (PC3)0.1–0.85 uomanara.edu.iq
2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrilesCervical (HeLa)1.2–74.1 uomanara.edu.iq
N-protected amino acid derivatives of 2-aminopyridineColorectal (HCT 116)3.7-8.1 benthamdirect.com
N-protected amino acid derivatives of 2-aminopyridineColorectal (HT29)3.27-7.7 benthamdirect.com
Naphthyridine derivative (Compound 16)Leukemia (HL-60)0.1 nih.gov
Naphthyridine derivative (Compound 16)Cervical (HeLa)0.7 nih.gov
Naphthyridine derivative (Compound 16)Prostate (PC-3)5.1 nih.gov
2-amino-3-cyanopyridine (B104079) derivative (CG-5)Breast (MCF-7)<0.1 eurekaselect.com
2-amino-3-cyanopyridine derivative (CG-5)Lung (A-549)<7 eurekaselect.com

Selective Inhibitory Effects on Specific Cancer Cell Lines

Selectivity is a critical aspect of anticancer drug development, aiming to maximize toxicity towards cancer cells while minimizing harm to normal cells. Several studies on aminopyridine analogues have highlighted their selective inhibitory effects. For instance, certain 2-aminopyridine derivatives were identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative diseases. researchgate.nettandfonline.com One such derivative, compound 21b, exhibited high inhibitory activity against JAK2 with an IC50 of 9 nmol/L and showed significant selectivity over other JAK family members. researchgate.net

In another study, thiophene-pyridine hybrids showed potent and selective cytotoxic activity against the MCF-7 breast cancer cell line. ekb.eg The selectivity index (SI), which is the ratio of the IC50 value for normal cells to that for cancer cells, is often used to quantify this selectivity. Acridine/sulfonamide hybrids, for example, demonstrated SI values greater than 3 for several cancer cell lines, indicating a favorable selectivity profile. mdpi.com

Structure-Activity Relationships for Anticancer Potential

The anticancer potential of aminopyridine derivatives is heavily influenced by their chemical structure. SAR studies have provided valuable insights for the rational design of more potent and selective agents. For 2-aminopyridine derivatives acting as JAK2 inhibitors, structure-based drug design has been employed to optimize the scaffold and enhance inhibitory activity and selectivity. researchgate.nettandfonline.comrhhz.net

In a series of 2-amino-3-cyanopyridine derivatives, the presence of halogen substituents on the pyridine ring was found to be beneficial for cytotoxicity. eurekaselect.com For naphthyridine derivatives, 3D-QSAR models suggested that the C-1 NH and C-4 carbonyl group of the naphthyridine ring, as well as a C-2 naphthyl ring, were important for cytotoxicity in several human cancer cell lines. nih.gov The introduction of a naphthyl ring at the C-2 position of the naphthyridine scaffold significantly enhanced cytotoxic activity. nih.gov

Furthermore, the nature and position of substituents on the aryl rings attached to the pyridine core can dramatically affect anticancer activity. For instance, in a series of spiro-pyridine derivatives, the presence of a cyano group at C3 of the pyridine ring enhanced antiproliferative activity against the Caco-2 cell line. nih.gov These SAR findings are instrumental in guiding the synthesis of novel aminopyridine analogues with improved therapeutic properties. nih.govijsat.org

Other Pharmacological Activities of Related Pyridine Carbohydrazide Derivatives

While the primary focus may be on a specific biological target, the pyridine carbohydrazide scaffold is a versatile pharmacophore, and its derivatives have been explored for a range of other pharmacological activities. These investigations reveal the broad therapeutic potential of this chemical class.

Analgesic Properties

Derivatives of pyridine carbohydrazide have demonstrated notable analgesic effects. For instance, a novel pyridine compound, N'2,N'4,N'6-tris(2-(4-bromophenyl2-oxoethylpyridine-2,4,6-tricarbohydrazide (BOPT), was evaluated for its analgesic, anti-inflammatory, and antipyretic activities in a rat model. latamjpharm.org The study utilized hot-plate, tail immersion, and acetic acid-induced writhing tests to screen for analgesic properties, and the compound was found to induce analgesia. latamjpharm.org Similarly, newly synthesized 3,5-Bis-[(peptidohydrazinyl) Pyridine Schiff Bases have also been screened for their analgesic activities. wisdomlib.org The versatility of the pyridine moiety contributes to its ability to be developed into agents with analgesic properties. cmjpublishers.comresearchgate.net

Anticonvulsant Properties

The structural features of pyridine carbohydrazides make them promising candidates for the development of anticonvulsant agents. A series of N'-[substituted] pyridine-4-carbohydrazides were designed and synthesized based on the structural requirements of the pharmacophore for anticonvulsant activity. nih.gov These compounds were evaluated in three seizure models: maximal electroshock (MES), subcutaneous pentylenetetrazole (scMET), and the 6 Hz model. nih.gov

One of the most active compounds in this series was N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide (PCH 6). nih.gov This compound exhibited a median effective dose (ED50) of 128.3 mg/kg in the MES test and 53.3 mg/kg in the 6 Hz test in mice. Its median toxic dose (TD50) was 343.6 mg/kg, which provided a protective index of 2.67 in the MES test and 6.44 in the 6 Hz test. nih.gov Other studies on pyridine derivatives have also shown promising anticonvulsant activity. researchgate.netjst.go.jpmdpi.com For example, some synthesized cyanopyridone derivatives showed significant anticonvulsant activity in the pentylenetetrazole (PTZ) model. researchgate.net

CompoundSeizure ModelED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI)Reference
N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide (PCH 6)MES128.3343.62.67 nih.gov
N'-[4-(4-fluorophenoxy)benzylidene]pyridine-4-carbohydrazide (PCH 6)6 Hz53.3343.66.44 nih.gov

Anti-inflammatory Properties (from related pyrimidine (B1678525)/pyridine structures)

The anti-inflammatory potential of pyridine and pyrimidine-based structures is well-documented. researchgate.net The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators. nih.gov Pyrimidine derivatives, for example, have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for anti-inflammatory therapies. nih.govmdpi.com This inhibition reduces the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. nih.gov

Studies on various pyrimidine derivatives have demonstrated their ability to suppress the expression and activity of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.gov For instance, certain amino derivatives of 4,6- and 5,7-diaryl substituted pyrimidines and latamjpharm.orgwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines have been identified as inhibitors of both nitric oxide and interleukin-6 (IL-6) synthesis in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com

Similarly, pyridine-based hydrazides have been evaluated for their in vitro anti-inflammatory activity by inhibiting protein denaturation, a well-known cause of inflammation. nih.gov A study on a novel pyridine tricarbohydrazide derivative also showed significant amelioration of inflammation, with in silico docking studies suggesting strong interactions with COX-2 and TNF-alpha proteins. latamjpharm.org

Compound ClassMechanism of ActionKey FindingsReference
Pyrimidine DerivativesInhibition of COX-1 and COX-2 enzymesSome derivatives showed greater selectivity for COX-2, making them promising anti-inflammatory candidates. mdpi.com nih.govmdpi.com
Amino-substituted Diaryl PyrimidinesInhibition of nitric oxide (NO) and interleukin-6 (IL-6) synthesisIdentified as dual inhibitors with protective activity in an animal model of acute lung injury. mdpi.com mdpi.com
Pyridine-based HydrazidesInhibition of protein denaturationShowed varying degrees of inhibition of bovine serum albumin denaturation. nih.gov nih.gov
Pyridine Tricarbohydrazide DerivativeInhibition of COX-2 and TNF-alphaDemonstrated significant anti-inflammatory effects and strong binding to inflammatory protein targets in docking studies. latamjpharm.org latamjpharm.org

Computational Approaches in SAR Elucidation (e.g., Molecular Docking for Target Interaction)

Computational methods, particularly molecular docking, are invaluable tools in the elucidation of structure-activity relationships (SAR) for novel compounds. nih.gov These in silico techniques allow for the prediction and analysis of the binding modes and interactions between small molecules, like this compound analogues, and their biological targets at the molecular level. cmjpublishers.commdpi.com

For pyridine carbohydrazide derivatives with anticonvulsant activity, molecular docking studies have been employed to understand their interaction with relevant receptors, such as the GABA(A) receptor. researchgate.netscite.ai The docking results can provide insights into the binding orientation and the key amino acid residues involved in the interaction, helping to rationalize the observed biological activity. scite.ai

In the context of anti-inflammatory and analgesic properties, molecular docking has been used to study the binding of pyridine derivatives to enzymes like COX-2 and proteins like TNF-alpha. latamjpharm.org These studies can reveal stronger interactions for certain derivatives, suggesting a more effective inhibition of the target and providing a basis for their observed potency. latamjpharm.org

Future Research Directions and Potential Applications in Medicinal Chemistry

Exploration of Novel and Efficient Synthetic Pathways for 2-Amino-6-chloropyridine-4-carbohydrazide Analogues

The development of future applications for this compound hinges on the ability to produce it and a diverse library of its analogues efficiently. Current synthetic strategies for the key intermediate, 2-amino-6-chloropyridine (B103851), start from readily available 2,6-dichloropyridine (B45657). A high-yield reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) produces 2-chloro-6-hydrazinopyridine, which can then be reduced to 2-amino-6-chloropyridine.

Future research should focus on the direct and efficient conversion of the corresponding carboxylic acid, 2-Amino-6-chloropyridine-4-carboxylic acid, into the target carbohydrazide (B1668358). sigmaaldrich.comnih.gov A standard method would involve a two-step process: esterification of the carboxylic acid followed by treatment with hydrazine hydrate. Research into one-pot procedures or the use of modern coupling agents could significantly streamline this process.

Furthermore, creating a library of analogues requires versatile synthetic routes that allow for modification at various positions of the molecule. Future synthetic exploration could focus on:

Late-stage functionalization: Developing methods to modify the pyridine (B92270) ring or the amino group after the core hydrazide structure is formed.

Combinatorial approaches: Utilizing parallel synthesis techniques to rapidly generate a wide range of derivatives for biological screening.

Greener chemistry: Investigating solvent-free reactions or the use of aqueous media to create more environmentally benign synthetic pathways.

Proposed Synthetic Strategy Description Potential Advantage Reference for Approach
Esterification-Hydrazinolysis Conversion of 2-Amino-6-chloropyridine-4-carboxylic acid to a methyl or ethyl ester, followed by reaction with hydrazine hydrate.A classic and reliable method for synthesizing hydrazides from carboxylic acids.General Organic Chemistry Principles
Coupling Agent-Mediated Synthesis Direct conversion of the carboxylic acid to the carbohydrazide using peptide coupling reagents (e.g., DCC, EDC).Potentially a one-step reaction from the acid, increasing efficiency.General Organic Chemistry Principles
Palladium-Catalyzed Cross-Coupling Modification of the chloro-substituent on the pyridine ring using Suzuki or Buchwald-Hartwig coupling reactions before or after hydrazide formation.Allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 6-position.General Catalysis Principles

Rational Design and Synthesis of New Derivatives with Enhanced Biological Profiles

The true potential of this compound lies in its use as a scaffold for creating new derivatives with tailored biological activities. The hydrazide moiety is particularly attractive as it can be readily converted into various other functional groups or heterocyclic rings, such as Schiff bases, pyrazoles, and oxadiazoles (B1248032). Research on Schiff bases derived from other chloropyridines has already demonstrated significant antimicrobial activity. researchgate.net

Future rational design strategies should focus on modifying three key areas of the molecule:

The Hydrazide Group: Condensation with a variety of aldehydes and ketones to form Schiff bases can introduce diverse substituents, potentially modulating activity and physicochemical properties.

The Chloro Group: Nucleophilic substitution or cross-coupling reactions at the 6-position can replace the chlorine atom with other functional groups to probe structure-activity relationships (SAR).

Studies on related 2-aminopyrimidine (B69317) derivatives have shown that the introduction of different aryl groups can significantly impact anticancer activity. nih.gov A similar approach could be applied here, using the chlorine at the 6-position as a handle for modification.

Derivative Class Modification Site Rationale Potential Biological Target
Schiff Bases Hydrazide GroupIntroduce diverse aromatic and aliphatic groups to modulate lipophilicity and steric bulk.Bacterial or Fungal Enzymes
N-Aryl/Alkyl Amides Amino GroupModify hydrogen-bonding capabilities and explore interactions with protein backbones.Kinases, Proteases
6-Substituted Pyridines Chloro GroupIntroduce new functionalities via cross-coupling to alter the electronic properties and explore new binding pockets.Protein-protein interfaces (e.g., Bcl-2)

Advanced Mechanistic Studies of Observed Biological Actions

Given the known biological activities of structurally related compounds, future research must include advanced mechanistic studies to understand how this compound derivatives exert their effects. For instance, novel 2-amino-chromenes have been found to induce apoptosis in leukemia cells by inhibiting the anti-apoptotic protein Bcl-2. nih.gov Similarly, other pyridine-containing compounds have shown potent antimicrobial and anticancer effects. researchgate.netnih.gov

Future investigations should therefore screen derivatives of this compound against a panel of cancer cell lines and microbial strains. For the most active compounds, subsequent mechanistic studies would be crucial. These could include:

Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M). nih.gov

Apoptosis Assays: To measure the induction of programmed cell death and investigate the activation of key proteins like caspases. nih.gov

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, or thermal shift assays to identify the specific protein(s) that the compounds bind to.

Enzyme Inhibition Assays: Based on the identified target, in vitro assays can be developed to quantify the inhibitory potency of the compounds. mdpi.com

Development of Structure-Based Drug Design Strategies

As specific biological targets are identified, structure-based drug design (SBDD) will become an invaluable tool for optimizing the lead compounds. nih.gov SBDD methods use the three-dimensional structure of a target protein to design molecules that can bind with high affinity and selectivity. nih.gov

The future application of SBDD to this class of compounds would involve:

Co-crystallization: Obtaining the X-ray crystal structure of a lead compound bound to its target protein.

Computational Docking: Using the crystal structure to perform in silico docking of virtual libraries of this compound analogues. This can help prioritize which compounds to synthesize.

Pharmacophore Modeling: Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding and using this model to design novel molecules with improved properties. nih.gov

The in silico analysis of how a 2-amino-chromene derivative binds to the P2 hot spot of Bcl-2 serves as a powerful example of how these computational methods can provide critical insights for guiding the optimization of a lead compound. nih.gov

Broader Applications in Chemical Biology and Material Science

Beyond medicinal chemistry, the structural features of this compound suggest potential applications in other scientific domains.

Chemical Biology: The hydrazide moiety is an excellent chelator for metal ions. Derivatives could be developed as fluorescent sensors for specific metals. The parent aminopyridine scaffold has been explored for creating fluorescent molecular sensors to monitor processes like photopolymerization in real-time. mdpi.com Similar principles could be applied to design probes based on the title compound.

Material Science: The ability of the hydrazide and pyridine nitrogens to coordinate with metal ions could be exploited to synthesize novel coordination polymers. mdpi.com These materials can have interesting magnetic, optical, or catalytic properties. Furthermore, pyridine derivatives are known components in the synthesis of dyes, and the extended conjugation in derivatives of this compound could be explored for creating new chromophores. mdpi.com

The exploration of these broader applications represents a fertile ground for interdisciplinary research, potentially leading to the development of new analytical tools and functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.